
N-Acetylhomopiperazine
Overview
Description
N-Acetylhomopiperazine is a chemical compound with the molecular formula C7H14N2O. It is also known as 1-Acetylhexahydro-1H-1,4-diazepine. This compound is a derivative of homopiperazine, where an acetyl group is attached to the nitrogen atom of the piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetylhomopiperazine can be synthesized through the acetylation of homopiperazine. The reaction involves the use of acetic anhydride as the acetylating agent. The process typically occurs under controlled conditions to ensure high yield and purity. The reaction can be represented as follows: [ \text{Homopiperazine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactors where homopiperazine and acetic anhydride are mixed in precise stoichiometric ratios. The reaction is carried out at elevated temperatures to accelerate the process. After the reaction, the product is purified through distillation or recrystallization to obtain this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: N-Acetylhomopiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Homopiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used
Scientific Research Applications
Neuropharmacology
N-Acetylhomopiperazine and its derivatives have been studied for their effects on central nicotinic acetylcholine receptors (nAChRs), which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The structural motifs found in piperazine derivatives often enhance their binding affinity to these receptors, making them promising candidates for the development of new therapeutics aimed at treating these conditions .
Antitumor Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant antitumor activity. For instance, studies have shown that compounds containing piperazine moieties can induce apoptosis in cancer cells and inhibit tumor growth effectively. The introduction of acetyl groups has been found to enhance the potency of these compounds against various cancer cell lines .
Compound Type | IC50 (µM) | Cell Line Tested |
---|---|---|
This compound | 3.3 | SMMC-7721 |
Parent Compound (without acetyl) | 156 | SMMC-7721 |
Antibacterial and Antifungal Properties
The piperazine scaffold is recognized for its antibacterial and antifungal activities. This compound has been incorporated into various formulations aimed at enhancing the efficacy of existing antibiotics and antifungals. Its ability to modify the pharmacokinetic properties of drugs makes it a valuable component in designing new antimicrobial agents .
Enhancing Bioactivity
Piperazine derivatives, including this compound, are frequently used to modify natural products to improve their bioactivity. For example, introducing piperazine into natural product frameworks has led to enhanced solubility and bioavailability, which are critical factors in drug development. This modification strategy has been applied successfully in creating more effective derivatives of known natural compounds .
Case Studies
- Artemisinin Derivatives : A series of artemisinin derivatives containing piperazine groups were synthesized and evaluated for their antitumor activity. The introduction of an N-acetylpiperazine group significantly improved the cytotoxicity against hepatocellular carcinoma cells compared to unmodified artemisinin .
- Prodrug Development : Research on prodrugs involving piperazinylalkylesters demonstrated that modifying the structure with N-acetyl groups can enhance skin permeation and overall pharmacokinetic profiles, providing better treatment options for rheumatic diseases .
Mechanism of Action
The mechanism of action of N-Acetylhomopiperazine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The acetyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .
Comparison with Similar Compounds
N-Methylhomopiperazine: Similar structure but with a methyl group instead of an acetyl group.
N-Ethylhomopiperazine: Similar structure but with an ethyl group instead of an acetyl group.
N-Propionylhomopiperazine: Similar structure but with a propionyl group instead of an acetyl group.
Uniqueness: N-Acetylhomopiperazine is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts where other similar compounds may not be as effective .
Biological Activity
N-Acetylhomopiperazine is a derivative of homopiperazine, a cyclic amine that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities of this compound, exploring its pharmacological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through the acetylation of homopiperazine using acetic anhydride or acetyl chloride. The basic structure consists of a piperazine ring with an acetamido group attached, which contributes to its biological activity.
Biological Activity Overview
- Receptor Affinity : this compound has been studied for its affinity towards various receptors, particularly serotonin receptors (5-HT1A). It has shown promising results with a Ki value indicating moderate affinity, which suggests potential applications in treating mood disorders and anxiety .
- Antitumor Activity : Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines such as breast cancer (MCF-7) and prostate cancer cells. The IC50 values for these compounds ranged from 15 to 40 µM, demonstrating their potential as anticancer agents .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests it may play a role in modulating neuropharmacological pathways, which could be beneficial in developing treatments for neurological disorders .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Target | Observed Effect | IC50 Value (µM) |
---|---|---|---|
Antitumor Activity | MCF-7 (Breast Cancer) | Cytotoxicity | 15-19 |
Antitumor Activity | MDA-MB231 (Breast Cancer) | Cytotoxicity | 31-40 |
Receptor Binding | 5-HT1A | Affinity Measurement | Ki = 412 nM |
Notable Research Findings
- A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines, highlighting that N-acetyl derivatives showed enhanced lipophilicity and cell permeability, which may improve their therapeutic efficacy .
- Another investigation into the SAR of piperazine derivatives indicated that modifications at the nitrogen atom significantly influenced their biological activity, suggesting avenues for further drug development .
Discussion
The biological activity of this compound illustrates its potential as a versatile compound in pharmacology. Its ability to interact with multiple biological targets makes it a candidate for further exploration in drug development. The promising antitumor activity and receptor affinity underscore the importance of continued research to elucidate its mechanisms of action and optimize its therapeutic profiles.
Future Directions
Further studies are warranted to:
- Investigate the specific mechanisms by which this compound exerts its biological effects.
- Explore its efficacy in vivo to assess therapeutic potential beyond cell culture models.
- Develop novel derivatives based on structural modifications to enhance selectivity and potency against targeted diseases.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N-Acetylhomopiperazine in laboratory settings?
- Methodological Guidance :
- Hazard Mitigation : Follow GHS classifications, including wearing PPE (gloves, lab coats, goggles) and working in a fume hood. Avoid skin contact and inhalation, as homologous compounds like homopiperazine cause severe skin irritation .
- Storage : Store in a cool, dry environment away from moisture and incompatible materials (e.g., strong oxidizers, acids). Decomposition under fire conditions produces carbon/nitrogen oxides, requiring fire-resistant storage .
- Emergency Procedures : For spills, use inert absorbents and avoid direct contact. For exposure, rinse skin/eyes immediately and seek medical attention .
Q. What foundational synthetic routes are used for this compound, and which reagents are critical?
- Methodological Guidance :
- Core Reactions : Acetylation of homopiperazine using acetylating agents (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Solvent Selection : Use dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) for their inertness and compatibility with amine acetylation .
- Purification : Employ column chromatography or recrystallization from ethanol/isopropanol to isolate the product .
Q. Which analytical techniques are essential for characterizing this compound, and what data benchmarks ensure purity?
- Methodological Guidance :
- Spectroscopy : Use ¹H/¹³C NMR to confirm acetylation (e.g., carbonyl peak at ~170 ppm) and MS for molecular ion validation.
- Chromatography : HPLC with UV detection (e.g., 254 nm) and reverse-phase C18 columns to assess purity. Retention times and peak symmetry should align with reference standards .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C₆H₁₂N₂O: C 54.52%, H 9.15%, N 21.21%) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to suppress side reactions (e.g., over-acetylation or ring-opening)?
- Methodological Guidance :
- Stoichiometric Control : Limit acetylating agent to 1.1 equivalents to prevent diacetylation. Monitor reaction progress via TLC .
- Temperature Modulation : Conduct reactions at 0–5°C to slow aggressive acetylation, then warm to room temperature for completion .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity and reduce reaction time .
Q. How should researchers address contradictions between experimental reactivity data and computational predictions for this compound?
- Methodological Guidance :
- Comparative Studies : Replicate conflicting experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .
- Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models to improve accuracy .
- Meta-Analysis : Systematically review literature to identify trends or methodological biases (e.g., inconsistent purity assays) .
Q. What green chemistry principles can be applied to improve the sustainability of this compound synthesis?
- Methodological Guidance :
- Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate, which have lower environmental toxicity .
- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported DMAP) to reduce waste .
- Energy Efficiency : Use microwave-assisted synthesis to shorten reaction times and lower energy consumption .
Q. How can advanced pharmacokinetic modeling predict the biological activity of this compound derivatives?
- Methodological Guidance :
- In Silico Tools : Apply molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., GPCRs). Validate with MD simulations (e.g., GROMACS) to study stability .
- ADME Profiling : Use SwissADME to predict absorption, distribution, and metabolic pathways. Cross-reference with in vitro assays (e.g., hepatic microsome stability tests) .
Q. Data Contradiction and Validation
Q. What strategies validate the stability of this compound under varying pH and temperature conditions?
- Methodological Guidance :
- Accelerated Degradation Studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Compare with ambient storage data .
- pH Stability Profiling : Prepare buffered solutions (pH 1–13) and analyze degradation products using LC-MS. Identify hydrolytic pathways (e.g., amide bond cleavage) .
Q. Experimental Design Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven research on this compound?
- Methodological Guidance :
- Novelty : Explore understudied applications (e.g., as a chelating agent in metal-organic frameworks) .
- Ethical Compliance : Ensure toxicity studies follow OECD guidelines (e.g., acute oral toxicity in rodent models) .
- Relevance : Align with NIH priorities (e.g., neuroprotective agents or antimicrobial adjuvants) .
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJPZMYNUBAUGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400480 | |
Record name | N-Acetylhomopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61903-11-5 | |
Record name | N-Acetylhomopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Acetylhomopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.